![molecular formula C13H14N2O2 B2895631 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1038251-44-3](/img/structure/B2895631.png)
6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis
Research has focused on understanding the reaction mechanisms and synthetic pathways involving benzoxazine compounds and their derivatives. For instance, studies have detailed the hydrolysis reactions of various benzoxazine derivatives under different conditions, highlighting their transformation into pyruvic acid, carbon dioxide, and amines, which is crucial for the development of new synthetic routes in organic chemistry (Iwanami et al., 1964).
Potential Therapeutic Applications
Substituted 1,4-benzoxazines have been investigated for their biological activities, including their impact on intracellular calcium. This is significant for developing potential therapeutic agents, as certain benzoxazine derivatives have shown moderate activity in influencing intracellular calcium levels, which is a critical factor in many biological processes (Bourlot et al., 1998).
Biological Activity and Toxicity
The synthesis and biological activity of benzoxazine derivatives derived from eugenol have also been explored. These compounds have been assessed for their toxicity using the brine shrimp lethality test, which is a preliminary step towards evaluating their potential bioactivity and developing new bioactive compounds (Rudyanto et al., 2014).
Material Science Applications
In the field of material science, the synthesis of bis-benzoxazine monomers from natural phenols like vanillin has been studied. These monomers exhibit high thermal stability and char yield, making them valuable for creating advanced materials with excellent heat resistance (Sini et al., 2014).
Antimicrobial Activity
The antimicrobial activities of benzoxazine derivatives have been investigated, demonstrating that certain compounds exhibit good to moderate activities against both gram-positive and gram-negative bacteria. This opens up potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Benzothiazole derivatives, related to benzoxazine chemistry, have been synthesized and evaluated for their ability to inhibit corrosion in steel, showing high efficiency and stability. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Hu et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The presence of the prop-2-yn-1-yl group could potentially allow for UV light-induced covalent modification of a biological target .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected, leading to downstream effects on cellular processes .
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various cell lines .
Eigenschaften
IUPAC Name |
6-[1-(prop-2-ynylamino)ethyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-6-14-9(2)10-4-5-12-11(7-10)15-13(16)8-17-12/h1,4-5,7,9,14H,6,8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDVABANKDTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC(=O)N2)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2895550.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2895553.png)
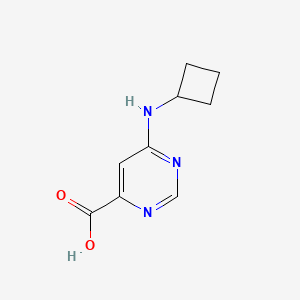
![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile](/img/structure/B2895557.png)
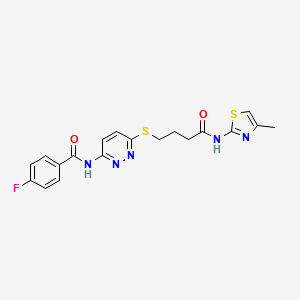
![N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide](/img/structure/B2895561.png)
![1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2895562.png)
![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)
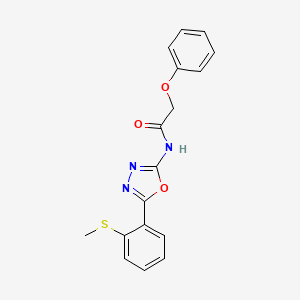
![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)
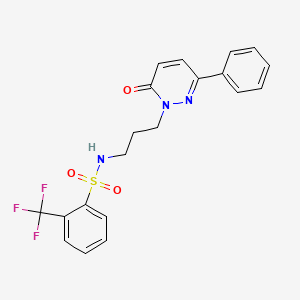
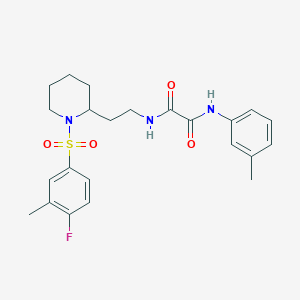
![N-[(2-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2895571.png)
